molecular formula C13H10BrNS B14654625 10H-phenothiazine, 3-bromo-10-methyl- CAS No. 52853-38-0

10H-phenothiazine, 3-bromo-10-methyl-

Cat. No.: B14654625
CAS No.: 52853-38-0
M. Wt: 292.20 g/mol
InChI Key: JRCGDSYBAVUGFS-UHFFFAOYSA-N
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Description

10H-phenothiazine, 3-bromo-10-methyl- is a chemical compound with the molecular formula C13H10BrNS. It is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-phenothiazine, 3-bromo-10-methyl- typically involves the bromination of 10-methylphenothiazine. One common method is the reaction of 10-methylphenothiazine with bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 10H-phenothiazine, 3-bromo-10-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

10H-phenothiazine, 3-bromo-10-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenothiazine derivatives, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound .

Scientific Research Applications

10H-phenothiazine, 3-bromo-10-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 10H-phenothiazine, 3-bromo-10-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions and influencing cellular processes. Its bromine and methyl groups contribute to its reactivity and ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

3-bromo-10-methylphenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNS/c1-15-10-4-2-3-5-12(10)16-13-8-9(14)6-7-11(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCGDSYBAVUGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348569
Record name 10H-phenothiazine, 3-bromo-10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52853-38-0
Record name 10H-phenothiazine, 3-bromo-10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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